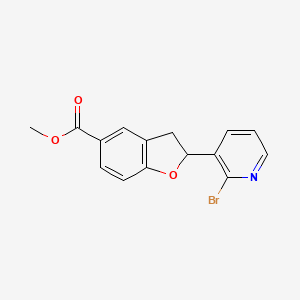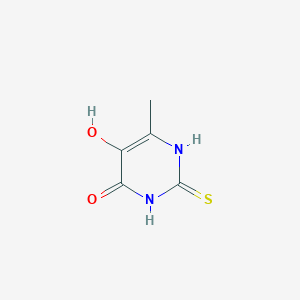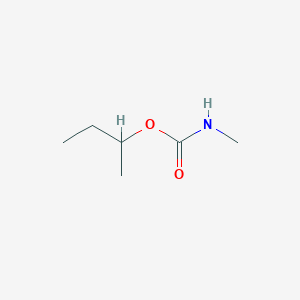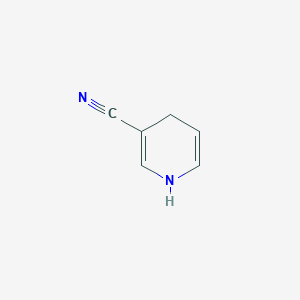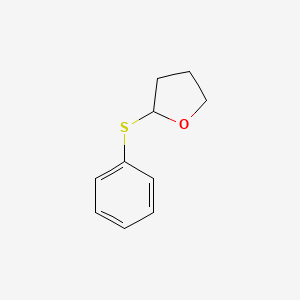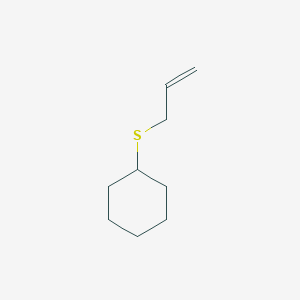
Allyl cyclohexyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl(cyclohexyl)sulfane: is an organosulfur compound characterized by the presence of an allyl group and a cyclohexyl group attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Allylation of Cyclohexylthiol: One common method involves the allylation of cyclohexylthiol using allyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
Sulfur Insertion Reactions: Another approach involves the insertion of sulfur into a pre-formed allyl-cyclohexyl bond. This can be achieved using sulfur transfer reagents under controlled conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl(cyclohexyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction of Allyl(cyclohexyl)sulfane can yield the corresponding thiol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or cyclohexyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexylthiol.
Substitution: Allyl-substituted or cyclohexyl-substituted products.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Allyl(cyclohexyl)sulfane is used as an intermediate in the synthesis of more complex organosulfur compounds.
Catalysis: It can serve as a ligand or catalyst in certain organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting sulfur-containing biomolecules.
Industry:
Material Science: Allyl(cyclohexyl)sulfane can be used in the production of polymers and other materials with specific sulfur functionalities.
Mechanism of Action
The mechanism by which Allyl(cyclohexyl)sulfane exerts its effects typically involves the interaction of the sulfur atom with various molecular targets. The sulfur atom can form bonds with metals or other electrophilic centers, facilitating catalytic or synthetic transformations. The allyl and cyclohexyl groups provide steric and electronic effects that influence the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Allyl sulfide: Similar in structure but lacks the cyclohexyl group.
Cyclohexyl sulfide: Similar in structure but lacks the allyl group.
Allyl(cyclohexyl)disulfide: Contains an additional sulfur atom, forming a disulfide bond.
Uniqueness: Allyl(cyclohexyl)sulfane is unique due to the combination of the allyl and cyclohexyl groups attached to a single sulfur atom. This combination imparts distinct chemical properties, making it versatile in various synthetic and catalytic applications.
Properties
CAS No. |
53439-63-7 |
|---|---|
Molecular Formula |
C9H16S |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
prop-2-enylsulfanylcyclohexane |
InChI |
InChI=1S/C9H16S/c1-2-8-10-9-6-4-3-5-7-9/h2,9H,1,3-8H2 |
InChI Key |
PPNNVWQGVFZHNA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
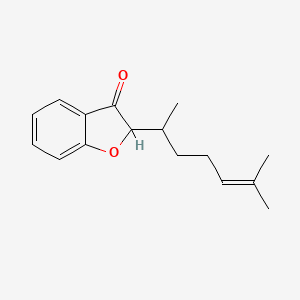

![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)


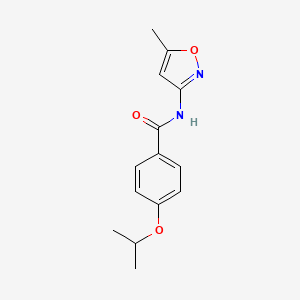
![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
